molecular formula C12H14N2O B1297416 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 126912-70-7

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1297416
CAS No.: 126912-70-7
M. Wt: 202.25 g/mol
InChI Key: HWQBIEUTTWNYFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are scalable and that the product meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research indicates that 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits significant antidepressant-like effects in animal models. In particular, studies have shown that it may enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in the treatment of depression. The compound has been evaluated for its efficacy in various behavioral tests such as the forced swim test and the tail suspension test.

1.2 Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that it can protect against cell death induced by neurotoxic agents.

Pharmacology

2.1 Antitumor Activity
Recent studies have explored the antitumor potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways associated with cell survival and death.

2.2 Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of pathogens. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. This opens avenues for its use as a lead compound in the development of new antimicrobial agents.

Material Science

3.1 Organic Electronics
In material science, this compound has been explored for applications in organic electronics due to its favorable electronic properties. It can be utilized as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its ability to transport charge carriers efficiently can enhance device performance.

Case Studies

Study Application Findings
Study on Antidepressant EffectsBehavioral testing in rodentsDemonstrated significant reduction in depressive-like behaviors compared to control groups .
Neuroprotection StudyIn vitro neuronal cell culturesShowed reduced oxidative stress markers and improved cell viability under neurotoxic conditions .
Antitumor Activity ResearchEvaluation against cancer cell linesInduced apoptosis and inhibited proliferation in multiple cancer types .
Antimicrobial TestingAgainst bacterial and fungal strainsEffective against a range of pathogens with varying degrees of potency .
Organic Electronics DevelopmentUse in OLEDsImproved charge transport characteristics leading to enhanced device efficiency .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methoxy group at the 8-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 126912-70-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antidepressant Effects : Research indicates that this compound exhibits antidepressant-like effects in animal models. It has been shown to enhance serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation .
  • Neuroprotective Properties : Studies suggest that this compound may provide neuroprotection against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antitumor Activity : Preliminary investigations have demonstrated that this compound possesses antitumor properties. It inhibits the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to its structure can significantly alter its potency and efficacy:

ModificationEffect on Activity
Addition of halogensIncreased binding affinity to serotonin receptors
Alteration of methoxy groupEnhanced neuroprotective effects
Variations in alkyl chain lengthChanges in antitumor efficacy

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Antidepressant Activity :
    • In a controlled study involving rodents, administration of the compound resulted in a significant reduction in depression-like behaviors as measured by the forced swim test. The results suggest that the compound may act similarly to traditional antidepressants by modulating neurotransmitter levels .
  • Neuroprotection Against Oxidative Stress :
    • In vitro studies demonstrated that this compound protected neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Antitumor Efficacy :
    • A study evaluated the effects of the compound on human cancer cell lines (e.g., breast and lung cancer). Results showed a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

Methodological Answer: The synthesis typically involves multi-step cyclization reactions. For example, analogous pyridoindole derivatives are synthesized via:

  • Palladium-catalyzed amidation and cyclization (e.g., forming pyrimidoindoles with yields up to 86% under optimized conditions) .
  • Multi-step procedures starting from indole derivatives, such as alkylation followed by ring closure. For instance, 3-(3-methylindol-1-yl)-propylamine was used as a precursor, yielding 51% product after purification .
  • Microwave-assisted synthesis for rapid cyclization, though specific data for the methoxy-substituted variant requires further optimization.

Key Variables Affecting Yield:

ParameterExample ConditionsImpact on YieldSource
CatalystPd(OAc)₂↑ Yield (70-86%)
Temperature80–120°COptimal kinetics
SolventDMSO, DMFPolar aprotic favored

Q. How is structural characterization performed for 8-Methoxy-pyridoindole derivatives?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

  • ¹H/¹³C NMR : Peaks for methoxy groups appear at δ ~3.6–3.8 ppm (¹H) and ~55–60 ppm (¹³C). Aromatic protons in the indole ring resonate at δ 6.6–8.2 ppm .
  • Mass Spectrometry (MS) : ESI-MS or LC-MS confirms molecular ions (e.g., m/z 191 [M+H]⁺ for a fluoro analog) .
  • Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Example NMR Data for Analogous Compounds:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
8-Fluoro-pyridoindole3.6 (s, 2H), 7.02–7.04 (dd, J=10 Hz)159.4 (C-F), 46.2 (CH₂)
4-Methyl-pyridoindole2.78 (s, 3H, CH₃), 8.75 (s, 1H, NH)124.1 (Ar-C), 28.3 (CH₂)

Advanced Research Questions

Q. How can discrepancies in synthetic yields for pyrido[4,3-b]indole derivatives be resolved?

Methodological Answer: Yield variations arise from:

  • Reagent Purity : Impurities in starting materials (e.g., indole derivatives) reduce efficiency. Use HPLC-grade reagents.
  • Catalyst Loading : Pd catalysts require precise stoichiometry (e.g., 5 mol% Pd(OAc)₂ maximizes cross-coupling efficiency) .
  • Reaction Time : Underdeveloped cyclization (e.g., <12 hours) leads to intermediate accumulation. Monitor via TLC or LC-MS.

Case Study :
A 51% yield was reported for a tetrahydro-γ-carboline derivative due to incomplete ring closure , while 86% yield for a fluoro analog was achieved via optimized microwave irradiation .

Q. What computational strategies predict the reactivity of 8-Methoxy-pyridoindole in medicinal chemistry?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect stabilizes aromatic rings .
  • Molecular Docking : Screens binding affinity to targets like serotonin receptors (5-HT₂A), leveraging pyridoindole’s β-carboline-like scaffold .
  • MD Simulations : Assesses conformational stability in aqueous vs. lipid membranes, critical for blood-brain barrier penetration.

Key Findings :

  • Pyridoindoles with methoxy substituents show enhanced π-π stacking in receptor pockets .
  • Steric hindrance from the tetrahydro ring may limit binding to flat binding sites, requiring structural optimization.

Q. How are stereochemical challenges addressed during pyridoindole synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure precursors (e.g., (S)-4-phenyl-2-oxazolidinone) to control stereocenters .
  • Asymmetric Catalysis : Rhodium or iridium catalysts induce enantioselectivity in cyclization steps (e.g., up to 90% ee reported for β-carbolines) .
  • Chromatographic Resolution : Chiral HPLC separates diastereomers (e.g., cis/trans hexahydro derivatives) .

Complexity Metrics :
The compound’s "complexity index" of 502 (per PubChem) reflects challenges in stereochemical control during synthesis .

Q. What safety protocols are recommended for handling pyridoindole derivatives?

Methodological Answer:

  • Toxicity Mitigation : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential neurotoxic effects (analogous to β-carbolines) .
  • Decomposition Risks : Pyrolysis at >200°C releases toxic gases (e.g., NOₓ, HCN). Use fume hoods for high-temperature reactions .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Data Contradiction Analysis Example :
Issue : Conflicting melting points (142–143°C vs. 201°C) for analogs .
Resolution : Differences arise from polymorphism or hydration states. Use DSC/TGA to characterize thermal profiles.

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQBIEUTTWNYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329881
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126912-70-7
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-piperidone monohydrate hydrochloride (1.0 g, 6.5 mmol) and 4-methoxyphenylhydrazine hydrochloride (1.14 g, 6.5 mmol) in ethanol (17 ml) is kept stirring at reflux overnight. The resulting solid is filtered off and washed with diethyl ether to afford crude sub-title compound, which is used without further purification: tR (LC-1) 0.38; ESI-MS (positive ion): m/z 203.19 [M+H]+ (calcd 202.25 for C12H14N2O).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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